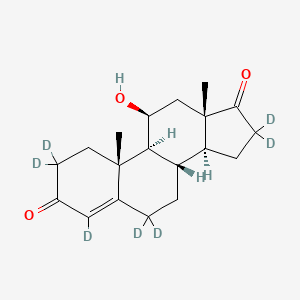
GLS1 Inhibitor-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GLS1 Inhibitor-6, also known as Compound 24y, is a potent and selective inhibitor of the enzyme glutaminase 1 (GLS1). This enzyme plays a crucial role in the glutaminolysis pathway, which is essential for the metabolism of glutamine in cells. This compound has shown significant potential in cancer therapy due to its ability to inhibit the proliferation of cancer cells by targeting their metabolic dependencies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GLS1 Inhibitor-6 involves several steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to enhance the selectivity and potency of the compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis to a larger scale. This involves optimizing the reaction conditions to ensure consistency and reproducibility. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are employed to produce this compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
GLS1 Inhibitor-6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions, such as nucleophilic substitution, are employed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .
Scientific Research Applications
GLS1 Inhibitor-6 has a wide range of scientific research applications, including:
Cancer Therapy: It has shown promise in inhibiting the proliferation of cancer cells by targeting their metabolic pathways.
Metabolic Studies: The compound is used to study the role of glutaminolysis in cellular metabolism and its impact on various diseases.
Drug Development: This compound serves as a lead compound for the development of new drugs targeting glutaminase 1.
Biological Research: It is used to investigate the effects of glutaminase inhibition on cellular processes and signaling pathways.
Mechanism of Action
GLS1 Inhibitor-6 exerts its effects by selectively inhibiting the enzyme glutaminase 1 (GLS1). This enzyme is responsible for converting glutamine to glutamate, a key step in the glutaminolysis pathway. By inhibiting GLS1, this compound disrupts the metabolic processes that cancer cells rely on for growth and proliferation. This leads to reduced cell viability and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
BPTES: Another GLS1 inhibitor with a different chemical structure but similar mechanism of action.
Compound 968: A GLS1 inhibitor known for its ability to increase reactive oxygen species levels in cancer cells.
Uniqueness of GLS1 Inhibitor-6
This compound is unique due to its high selectivity for GLS1 over GLS2, making it a more targeted and effective inhibitor. It also shows good oral bioavailability and potent anti-tumor activity, distinguishing it from other GLS1 inhibitors .
Properties
Molecular Formula |
C37H52N6O3S |
|---|---|
Molecular Weight |
660.9 g/mol |
IUPAC Name |
N-[(1-hexylpiperidin-4-yl)methyl]-3-[2-[1-[5-[(2-phenylacetyl)amino]-1,3,4-thiadiazol-2-yl]piperidin-4-yl]ethoxymethyl]benzamide |
InChI |
InChI=1S/C37H52N6O3S/c1-2-3-4-8-19-42-20-14-31(15-21-42)27-38-35(45)33-13-9-12-32(25-33)28-46-24-18-29-16-22-43(23-17-29)37-41-40-36(47-37)39-34(44)26-30-10-6-5-7-11-30/h5-7,9-13,25,29,31H,2-4,8,14-24,26-28H2,1H3,(H,38,45)(H,39,40,44) |
InChI Key |
KBMVEWMZBAAPSR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1CCC(CC1)CNC(=O)C2=CC=CC(=C2)COCCC3CCN(CC3)C4=NN=C(S4)NC(=O)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















